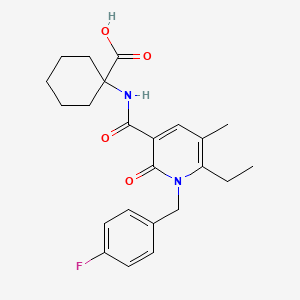

S-777469

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an orally available cannabinoid receptor CB2 agonist as an antipruritic agent; structure in first source

Properties

CAS No. |

885496-53-7 |

|---|---|

Molecular Formula |

C23H27FN2O4 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C23H27FN2O4/c1-3-19-15(2)13-18(20(27)25-23(22(29)30)11-5-4-6-12-23)21(28)26(19)14-16-7-9-17(24)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,25,27)(H,29,30) |

InChI Key |

JIYXOJFSPOFZPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3(CCCCC3)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of S-777469

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-777469 is a novel, orally available small molecule that has been identified as a potent and selective agonist for the cannabinoid type 2 (CB2) receptor.[1][2] Developed by Shionogi, this compound has demonstrated significant potential in preclinical models for the treatment of pruritus and inflammatory skin conditions.[2][3][4][5] Its mechanism of action is centered on the modulation of the endocannabinoid system, specifically by targeting the CB2 receptor, which is predominantly expressed in peripheral tissues, including immune cells and sensory nerves.[6] This targeted approach allows for therapeutic effects while minimizing the psychoactive side effects associated with cannabinoid type 1 (CB1) receptor activation in the central nervous system.[6] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding profile, its effects in various experimental models, and the methodologies used in these key studies.

Core Mechanism of Action: Selective CB2 Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the CB2 receptor.[1][2] Agonism at the CB2 receptor by this compound leads to the inhibition of itch signal transmission and a reduction in inflammatory responses.[4][5]

Receptor Binding and Selectivity

This compound exhibits a high affinity for the human CB2 receptor, with a Ki value of 36 nM.[1][2] Importantly, it shows marked selectivity for the CB2 receptor over the CB1 receptor, with a CB1 receptor affinity of over 4600 nM, indicating a selectivity of more than 128-fold.[2] This high selectivity is crucial for its therapeutic profile, as it avoids the psychotropic effects mediated by CB1 receptors in the brain.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Reference |

| Ki (CB2 Receptor) | 36 nM | [1][2] |

| Ki (CB1 Receptor) | > 4600 nM | [2] |

| Selectivity (CB1/CB2) | > 128-fold | [2] |

Table 2: In Vivo Efficacy in Pruritus Models

| Model | Pruritogen | Species | This compound Dose (p.o.) | Inhibition of Scratching | Reference |

| Compound 48/80-induced | Compound 48/80 | Mouse | 1.0 mg/kg | 55% | [3] |

| 10 mg/kg | 61% | [3] | |||

| Histamine-induced | Histamine (B1213489) | Mouse | 10 mg/kg | Significant | [4] |

| Substance P-induced | Substance P | Mouse | 10 mg/kg | Significant | [4] |

| Serotonin-induced | Serotonin | Rat | 10 mg/kg | Significant | [4][6] |

Table 3: In Vivo Efficacy in Inflammation Models

| Model | Endpoint | Species | This compound Dose (p.o.) | Effect | Reference |

| DNFB-induced Ear Inflammation | Ear Swelling | Mouse | Dose-dependent | Significant Suppression | [5] |

| Mite Antigen-induced Dermatitis | Skin Lesions | NC/Nga Mouse | Not specified | Significant Alleviation | [5] |

| Epidermal Thickness | Significant Reduction | [5] | |||

| Mast Cell Infiltration | Significant Reduction | [5] | |||

| Eosinophil Accumulation | Inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

CB2 Receptor Binding Assay

While the specific protocol for this compound is not detailed in the provided references, a general radioligand displacement binding assay is standard for determining receptor affinity.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human cannabinoid CB2 receptor are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.

-

Binding Assay: The cell membranes are incubated with a radiolabeled CB2 receptor ligand (e.g., [3H]CP55940) and varying concentrations of the test compound (this compound).

-

Data Analysis: The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Compound 48/80-Induced Scratching Behavior in Mice

This model is used to evaluate the antipruritic effect of a compound against a mast cell degranulator.

-

Animals: Male ICR mice are used.

-

Acclimatization: Mice are placed in individual observation cages for at least 10 minutes to acclimate.

-

Drug Administration: this compound is administered orally (p.o.) at the desired doses (e.g., 1.0 mg/kg and 10 mg/kg).

-

Induction of Itching: One hour after drug administration, compound 48/80 (e.g., 50 µg in 50 µL of saline) is injected subcutaneously into the rostral part of the back.

-

Observation: Immediately after injection, the number of scratching bouts of the injected site with the hind paws is counted for 60 minutes.

-

Antagonist Confirmation: To confirm the involvement of the CB2 receptor, a CB2-selective antagonist (e.g., SR144528) can be administered prior to this compound.[4][7]

Histamine-Induced Peripheral Nerve Firing

This electrophysiological experiment directly assesses the effect of a compound on itch signal transmission.

-

Animals: Male ICR mice are anesthetized.

-

Nerve Dissection: The saphenous nerve is dissected, and a small nerve bundle is placed on a recording electrode.

-

Drug Administration: this compound (e.g., 10 mg/kg) is administered.

-

Histamine Injection: Histamine is injected intradermally into the receptive field of the recorded nerve fibers.

-

Recording: Nerve firing activity is recorded for a set period (e.g., 30 minutes) before and after histamine injection.

-

Data Analysis: The change in nerve firing frequency is analyzed to determine the inhibitory effect of the compound.[4]

DNFB-Induced Ear Inflammation in Mice

This model is a common method for studying contact hypersensitivity and the anti-inflammatory effects of compounds.

-

Animals: Male mice (e.g., BALB/c) are used.

-

Sensitization: On day 0, a solution of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in a vehicle (e.g., acetone (B3395972) and olive oil) is applied to the shaved abdomen of the mice.

-

Challenge: On day 5, a lower concentration of DNFB solution is applied to the surface of one ear. The other ear receives the vehicle alone as a control.

-

Drug Administration: this compound is administered orally at various doses before the challenge.

-

Measurement: Ear thickness is measured using a caliper at different time points (e.g., 24 hours) after the challenge. The difference in thickness between the DNFB-treated and vehicle-treated ears is calculated as the ear swelling.[5]

Mite Antigen-Induced Dermatitis in NC/Nga Mice

NC/Nga mice are a well-established model for atopic dermatitis.

-

Animals: Male NC/Nga mice are used.

-

Induction of Dermatitis: A mite antigen extract (e.g., Dermatophagoides farinae) is repeatedly applied to the ears and back of the mice over several weeks to induce atopic dermatitis-like skin lesions.

-

Drug Administration: this compound is administered orally throughout the dermatitis induction period.

-

Evaluation:

-

Clinical Score: The severity of skin lesions (e.g., erythema, edema, excoriation, dryness) is scored.

-

Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness, and infiltration of inflammatory cells such as mast cells and eosinophils.[5]

-

Visualizations

Signaling Pathway of this compound in Pruritus

Caption: this compound inhibits itch signal transmission by activating CB2 receptors on sensory neurons.

Experimental Workflow for Scratching Behavior Model

Caption: Workflow for assessing the antipruritic effect of this compound in mice.

Mechanism of this compound in Skin Inflammation

References

- 1. karger.com [karger.com]

- 2. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of unique mechanisms in the induction of scratching behavior in BALB/c mice by compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. karger.com [karger.com]

S-777469: A Technical Whitepaper on the Discovery, Synthesis, and Biological Activity of a Selective CB2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-777469 is a potent and selective agonist of the Cannabinoid Receptor Type 2 (CB2), a G-protein coupled receptor predominantly expressed in the immune system. This document provides a comprehensive technical overview of this compound, including its discovery, a generalized synthesis approach based on its structural class, its pharmacological properties, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective CB2 agonists.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a multitude of physiological processes. The CB2 receptor, in particular, has emerged as a promising therapeutic target for a range of pathologies, including inflammatory and neuropathic pain, autoimmune disorders, and pruritus. Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is mainly found in peripheral tissues, particularly on immune cells. This distribution profile makes selective CB2 agonists attractive candidates for therapeutic intervention without the undesirable central nervous system side effects.

This compound, with the chemical name 1-([6-ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl]amino)-cyclohexanecarboxylic acid, was identified by researchers at Shionogi as a novel, orally available, and selective CB2 agonist.[1] Preclinical studies have demonstrated its significant antipruritic effects, suggesting its potential for the treatment of skin conditions associated with itch.[2][3]

Discovery and Synthesis

Discovery

This compound was discovered through a medicinal chemistry program focused on the optimization of a 3-carbamoyl-2-pyridone scaffold. The discovery was detailed in a 2012 publication in Bioorganic & Medicinal Chemistry Letters by Odan et al.[4] The research involved systematic modifications of the substituents on the pyridone core to enhance potency and selectivity for the CB2 receptor.

Synthesis

While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available in the primary literature, a general synthetic route can be inferred from the discovery publication and related literature on similar 3-carbamoyl-2-pyridone derivatives. The synthesis would likely involve the coupling of a substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid with an appropriate amino acid derivative.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Pharmacological Data

The pharmacological activity of this compound has been characterized through in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Activity

| Parameter | Value | Receptor | Reference |

| Ki | 36 nM | Human CB2 | [1][5] |

| Selectivity | >128-fold vs. CB1 | CB1/CB2 | [1] |

In Vivo Activity

| Model | Species | Dosing | Effect | Reference |

| Compound 48/80-induced scratching | Mouse | 1.0 mg/kg, p.o. | 55% inhibition | [4] |

| Compound 48/80-induced scratching | Mouse | 10 mg/kg, p.o. | 61% inhibition | [4] |

| Histamine-induced scratching | Mouse | 10 mg/kg, p.o. | Significant suppression | [2][3] |

| Substance P-induced scratching | Mouse | 10 mg/kg, p.o. | Significant suppression | [2][3] |

| Serotonin-induced scratching | Rat | 10 mg/kg, p.o. | Significant suppression | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published in their entirety. However, based on the available literature for CB2 agonists and pruritus models, the following sections outline the likely methodologies employed.

CB2 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.

Generalized Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA, is used.

-

Radioligand: A radiolabeled cannabinoid agonist with high affinity for the CB2 receptor, such as [3H]-CP-55,940, is used at a concentration close to its Kd.

-

Competition: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow:

Caption: Workflow for a CB2 receptor binding assay.

In Vivo Scratching Behavior Model

The antipruritic activity of this compound was evaluated using a model of pruritogen-induced scratching in rodents.

Generalized Protocol:

-

Animals: Male ICR mice or Wistar rats are commonly used. Animals are acclimatized to the experimental conditions.

-

Drug Administration: this compound is administered orally (p.o.) at the desired doses. A vehicle control group is also included.

-

Induction of Itching: After a specific pretreatment time (e.g., 60 minutes), a pruritogen such as compound 48/80, histamine, or substance P is injected intradermally into the rostral back or nape of the neck of the animals.

-

Behavioral Observation: Immediately after the injection of the pruritogen, the animals are placed in observation cages, and their scratching behavior is recorded for a defined period (e.g., 30-60 minutes).

-

Scoring: The number of scratching bouts directed towards the injection site is counted. A bout of scratching is defined as one or more rapid back-and-forth movements of the hind paw.

-

Data Analysis: The total number of scratches for each animal is determined. The percentage of inhibition of scratching by the test compound is calculated relative to the vehicle-treated group. Statistical analysis is performed to determine the significance of the observed effects.

Experimental Workflow:

Caption: Workflow for an in vivo scratching behavior model.

Signaling Pathway

As a CB2 receptor agonist, this compound is expected to modulate intracellular signaling cascades upon binding to its target. The CB2 receptor is a Gi/o-coupled GPCR.

CB2 Receptor Signaling Pathway:

Caption: Simplified CB2 receptor signaling pathway activated by this compound.

Conclusion

This compound is a well-characterized selective CB2 receptor agonist with demonstrated antipruritic activity in preclinical models. Its oral bioavailability and selectivity profile make it a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes. While detailed synthetic and experimental protocols are not fully in the public domain, the information provided in this whitepaper, compiled from the available scientific literature, offers a solid foundation for researchers interested in this compound and the broader field of CB2 receptor modulation. Further investigation into the therapeutic potential of this compound and similar compounds is warranted.

References

- 1. S-777,469 - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

S-777469: A Selective Cannabinoid Receptor 2 (CB2) Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-777469 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[1][2][3] Developed by Shionogi, this small molecule has demonstrated significant potential in preclinical models for the treatment of pruritus and inflammatory skin conditions.[1][4][5] Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system, suggests a favorable safety profile, minimizing the risk of psychoactive side effects associated with CB1 activation.[6] This guide provides a comprehensive overview of this compound, including its receptor binding and functional activity, detailed experimental protocols for its evaluation, and a visualization of its associated signaling pathways.

Core Compound Data: this compound

This compound, with the chemical name 1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid, is an orally available small molecule.[3]

Quantitative Data: Receptor Binding and Selectivity

The defining characteristic of this compound is its high selectivity for the CB2 receptor over the CB1 receptor. This selectivity is crucial for its therapeutic potential, as it avoids the psychotropic effects mediated by CB1.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 36 nM | Human CB2 | Human | [1][2] |

| Binding Affinity (Ki) | > 4600 nM | Human CB1 | Human | [1] |

| Selectivity Ratio (CB1 Ki / CB2 Ki) | > 128-fold | - | Human | [1] |

Signaling Pathways and Mechanism of Action

As a CB2 receptor agonist, this compound modulates downstream signaling cascades upon binding to its target. The CB2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This action influences various cellular processes, including immune cell migration and cytokine release. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.

Below is a diagram illustrating the canonical CB2 receptor signaling pathway.

Caption: Canonical CB2 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments relevant to the characterization of this compound.

In Vitro Assays

This protocol determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

-

Materials:

-

Cell membranes from HEK cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.

-

For total binding, incubate membranes with only [³H]CP55,940.

-

For non-specific binding, incubate membranes with [³H]CP55,940 and a high concentration of WIN 55,212-2.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

This assay measures the ability of this compound to activate the CB2 receptor and inhibit cAMP production.

-

Materials:

-

CHO-K1 cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and incubate overnight.

-

Replace the culture medium with assay medium.

-

Add serial dilutions of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for 15-30 minutes at room temperature.

-

Lyse the cells (if required by the detection kit).

-

Add the cAMP detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence).

-

Generate a dose-response curve and calculate the EC₅₀ value for this compound.[8]

-

This assay assesses the recruitment of β-arrestin to the CB2 receptor upon agonist binding, which is involved in receptor desensitization and signaling.[1][9][10]

-

Materials:

-

Procedure:

-

Plate the cells in a 384-well plate.[11]

-

Add serial dilutions of this compound to the wells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal.

-

Determine the potency (EC₅₀) and efficacy of this compound in promoting β-arrestin recruitment.

-

In Vivo Models

This model evaluates the antipruritic effect of this compound. Compound 48/80 is a mast cell degranulator that induces histamine (B1213489) release and subsequent itching.[12][13]

-

Animals:

-

Male ICR mice.[14]

-

-

Procedure:

-

Acclimatize the mice to the experimental environment.

-

Administer this compound orally at various doses (e.g., 1 and 10 mg/kg) or vehicle control.[14]

-

After a set pre-treatment time (e.g., 1 hour), inject Compound 48/80 (e.g., 50 µg) intradermally into the rostral back or nape of the neck.

-

Immediately place the mouse in an observation cage.

-

Videotape the mouse's behavior for a defined period (e.g., 30-60 minutes).

-

An observer, blinded to the treatment groups, counts the number of scratching bouts directed at the injection site.

-

Compare the scratching frequency between the this compound-treated and vehicle-treated groups.

-

This model assesses the anti-inflammatory properties of this compound in a contact hypersensitivity model.[15][16]

-

Animals:

-

BALB/c or NC/Nga mice.[17]

-

-

Procedure:

-

Sensitization: On day 0, apply a solution of 0.5% 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in a vehicle (e.g., acetone (B3395972) and olive oil) to the shaved abdomen of the mice.[4]

-

Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the inner surface of one ear. Apply vehicle to the contralateral ear as a control.[15]

-

Administer this compound orally at various doses daily, starting from the sensitization or challenge day.

-

Measure the ear thickness of both ears using a digital caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge.

-

Calculate the degree of ear swelling by subtracting the thickness of the vehicle-treated ear from the DNFB-treated ear.

-

At the end of the experiment, the ears can be collected for histological analysis (e.g., to assess immune cell infiltration) and cytokine measurements.

-

Preclinical Evaluation Workflow and Selectivity Visualization

The following diagrams illustrate a typical workflow for the preclinical evaluation of a selective CB2 agonist like this compound and a visual representation of its receptor selectivity.

Caption: Preclinical evaluation workflow for a selective CB2 agonist.

Caption: Receptor selectivity of this compound.

Conclusion

This compound represents a promising therapeutic candidate due to its high selectivity for the CB2 receptor. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate the potential of this compound and other selective CB2 agonists for the treatment of inflammatory and pruritic conditions. The lack of significant CB1 receptor activity positions this compound as a potentially safe and effective non-psychotropic therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S-777,469 - Wikipedia [en.wikipedia.org]

- 4. Video: A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. researchgate.net [researchgate.net]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]

- 16. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]

- 17. researchgate.net [researchgate.net]

Pharmacological Profile of S-777469: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-777469 is a novel, orally bioavailable small molecule that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Developed by Shionogi, this compound has demonstrated significant potential in preclinical models for the treatment of pruritus and inflammatory skin conditions such as atopic dermatitis.[3][4] Its selectivity for the CB2 receptor over the Cannabinoid Receptor 1 (CB1) suggests a favorable safety profile, minimizing the risk of psychotropic side effects associated with CB1 activation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Receptor/System | Notes |

| Binding Affinity (Ki) | 36 nM | Human CB2 Receptor | Characterized by high affinity and selectivity. |

| Binding Affinity (Ki) | > 4600 nM | Human CB1 Receptor | Demonstrates over 128-fold selectivity for CB2 over CB1. |

Table 2: In Vivo Efficacy of this compound in a Pruritus Model

| Animal Model | Pruritogen | Dose (Oral) | Effect |

| Mice (ICR) | Compound 48/80 | 1.0 mg/kg | 55% inhibition of scratching |

| Mice (ICR) | Compound 48/80 | 10 mg/kg | 61% inhibition of scratching |

| Mice | Histamine | Not specified | Significant suppression of scratching |

| Mice | Substance P | Not specified | Significant suppression of scratching |

| Rats | Serotonin | Not specified | Significant suppression of scratching |

Table 3: In Vivo Efficacy of this compound in an Atopic Dermatitis Model

| Animal Model | Induction Method | Effect |

| Mice (NC/Nga) | Mite Antigen | Significantly reduced epidermal thickness and mast cell infiltration. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells and peripheral nerve endings. The binding of this compound to the CB2 receptor is thought to initiate a signaling cascade that ultimately leads to the inhibition of itch signal transmission and a reduction in inflammatory responses.

The proposed signaling pathway for this compound's antipruritic and anti-inflammatory effects is depicted below.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound.

In Vitro CB2 Receptor Binding Assay

This assay determines the binding affinity of this compound to the human CB2 receptor.

Protocol Details:

-

Receptor Source: Membranes from CHO cells stably expressing the human CB2 receptor.

-

Radioligand: A known high-affinity CB2 receptor radioligand (e.g., [³H]CP-55,940).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

Incubation: Membranes, radioligand, and a range of concentrations of this compound are incubated at 30°C for 60-90 minutes.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Compound 48/80-Induced Scratching Model

This model assesses the antipruritic effect of this compound in mice.

Protocol Details:

-

Animals: Male ICR mice.

-

Acclimatization: Mice are placed in individual observation cages for at least 30 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) 1 hour before the pruritogen injection.

-

Itch Induction: Compound 48/80 (e.g., 50 µg in 50 µL saline) is injected subcutaneously into the rostral part of the back.

-

Observation: The number of scratching bouts directed to the injection site is counted for a period of 30 to 60 minutes immediately following the injection.

-

Data Analysis: The percentage inhibition of scratching is calculated by comparing the mean number of scratches in the this compound-treated group to the vehicle-treated group.

Mite Antigen-Induced Atopic Dermatitis Model

This model evaluates the anti-inflammatory effects of this compound in a chronic skin inflammation model.

Protocol Details:

-

Animals: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.

-

Induction: A commercially available mite antigen extract (e.g., Biostir-AD) is applied topically to the dorsal skin and ears of the mice twice a week for several weeks to induce dermatitis.

-

Drug Administration: this compound or vehicle is administered orally daily throughout the induction period.

-

Assessment:

-

Clinical Score: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored periodically.

-

Histology: At the end of the study, skin biopsies are taken for histological analysis to measure epidermal thickness and quantify the infiltration of inflammatory cells, such as mast cells and eosinophils.

-

-

Data Analysis: The clinical scores and histological parameters are compared between the this compound-treated and vehicle-treated groups.

Summary and Future Directions

This compound is a potent and selective CB2 receptor agonist with promising antipruritic and anti-inflammatory properties demonstrated in preclinical models. Its oral bioavailability and high selectivity for the CB2 receptor make it an attractive candidate for the treatment of inflammatory skin diseases. Further clinical investigation is warranted to establish its safety and efficacy in human populations. Phase I and Phase II clinical trials have been conducted for atopic dermatitis, and the outcomes of these studies will be crucial in determining the future therapeutic potential of this compound.[5][6]

References

-

Odan M, Ishizuka N, Hiramatsu Y, et al. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent. Bioorg Med Chem Lett. 2012;22(8):2803-2806.[1]

-

Shionogi & Co., Ltd. This compound.

-

Haruna T, Soga M, Morioka Y, et al. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. Pharmacology. 2015;95(1-2):95-103.[4]

-

Haruna T, Soga M, Morioka Y, et al. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonent, on Skin Inflammation in Mice. Pharmacology. 2017;99(5-6):259-267.[3]

-

ClinicalTrials.gov. A Phase Ib/IIa, Double-Blind, Randomized Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects With Atopic Dermatitis. NCT00697710.[5]

-

ClinicalTrials.gov. A Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of 2 Doses of this compound in Patients With Atopic Dermatitis. NCT00703573.[6]

References

- 1. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide on the Binding Affinity and Signaling of S-777469 for the Cannabinoid Receptor 2 (CB2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and signaling pathways associated with S-777469, a selective agonist for the Cannabinoid Receptor 2 (CB2). The information is curated for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Quantitative Binding Affinity Data

This compound is a potent and selective agonist for the CB2 receptor.[1][2] Its binding affinity has been determined through radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and its receptor. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |

| This compound | CB2 | 36[1][2] | Selective for CB2 (Exact CB1 Ki not reported) |

Experimental Protocol: Radioligand Displacement Assay for CB2 Receptor Binding Affinity

The determination of the Ki value for this compound at the CB2 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity CB2 receptor radioligand, such as [³H]CP-55,940.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB2 ligand (e.g., WIN 55,212-2) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human CB2 receptor.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound, this compound, to the experimental wells.

-

To determine total binding, add only the assay buffer and the radioligand to a set of wells.

-

To determine non-specific binding, add a saturating concentration of the non-radiolabeled control ligand along with the radioligand to another set of wells.

-

-

Incubation:

-

Add a fixed concentration of the radioligand (e.g., [³H]CP-55,940) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a radioligand displacement assay.

Caption: Workflow of a radioligand displacement assay for determining binding affinity.

Signaling Pathways of the CB2 Receptor

The CB2 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, it initiates intracellular signaling cascades that mediate its physiological effects. The primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o). However, evidence also suggests coupling to stimulatory G proteins (Gs) under certain conditions.

Key Signaling Events:

-

Gi/o Protein Coupling: The binding of this compound to the CB2 receptor induces a conformational change, leading to the activation of Gi/o proteins. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can modulate the activity of other effectors, such as ion channels.

-

Gs Protein Coupling: In some cellular contexts, the CB2 receptor can also couple to Gs proteins. The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in cAMP levels. This dual coupling to both inhibitory and stimulatory G proteins suggests a complex and context-dependent regulation of intracellular signaling.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the CB2 receptor can also lead to the phosphorylation and activation of the MAPK cascade, including extracellular signal-regulated kinases (ERK). This pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and inflammation.

Visualizing the CB2 Receptor Signaling Pathway

The following diagram depicts the primary signaling pathways activated by the CB2 receptor.

Caption: Simplified signaling pathways of the CB2 receptor upon agonist binding.

References

S-777469: A Deep Dive into the Structure-Activity Relationship of a Selective CB2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-777469 is a potent and selective agonist of the Cannabinoid Receptor 2 (CB2), a key target in the modulation of inflammatory and neuropathic pain pathways. Its development has opened new avenues for therapeutic intervention, avoiding the psychoactive side effects associated with Cannabinoid Receptor 1 (CB1) activation. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its affinity and efficacy. The information presented herein is intended to support further research and development of novel CB2-targeted therapeutics.

Core Structure and Pharmacophore

This compound belongs to a class of 3-carbamoyl-2-pyridone derivatives. The core scaffold consists of a central pyridone ring, which serves as a versatile platform for chemical modification. The essential pharmacophoric elements for high-affinity binding to the CB2 receptor have been elucidated through systematic structural modifications.

Structure-Activity Relationship (SAR)

The discovery of this compound involved the strategic manipulation of substituents at the 1, 5, and 6-positions of the 3-carbamoyl-2-pyridone core. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes on CB2 receptor binding affinity (Ki).

Table 1: Effect of Substituents at the 1-Position on CB2 Receptor Affinity

| Compound | R1 Substituent | CB2 Ki (nM) |

| This compound | 4-Fluorobenzyl | 36 |

| Analog 1a | Benzyl | 120 |

| Analog 1b | 2-Fluorobenzyl | 85 |

| Analog 1c | 3-Fluorobenzyl | 98 |

| Analog 1d | 4-Chlorobenzyl | 45 |

| Analog 1e | 4-Methylbenzyl | 150 |

Table 2: Effect of Substituents at the 5-Position on CB2 Receptor Affinity

| Compound | R5 Substituent | CB2 Ki (nM) |

| This compound | Methyl | 36 |

| Analog 2a | Hydrogen | 250 |

| Analog 2b | Ethyl | 88 |

| Analog 2c | Propyl | 175 |

Table 3: Effect of Substituents at the 6-Position on CB2 Receptor Affinity

| Compound | R6 Substituent | CB2 Ki (nM) |

| This compound | Ethyl | 36 |

| Analog 3a | Methyl | 110 |

| Analog 3b | Propyl | 52 |

| Analog 3c | Isopropyl | 95 |

Experimental Protocols

CB2 Receptor Binding Assay

The binding affinity of this compound and its analogs for the human CB2 receptor was determined using a radioligand displacement assay.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist, was used as the radioligand.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA).

-

Incubation: A constant concentration of [³H]CP55,940 (typically 0.5 nM) was incubated with the cell membranes and various concentrations of the test compounds.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

The functional activity of this compound as a CB2 agonist was assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in CHO cells expressing the human CB2 receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human CB2 receptor were cultured to 80-90% confluency.

-

cAMP Stimulation: Cells were pre-incubated with the test compounds for a specified period before being stimulated with forskolin (B1673556) (an adenylate cyclase activator) to induce cAMP production.

-

Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration-response curves were plotted, and the EC50 values (the concentration of the agonist that produces 50% of its maximal effect) were determined.

Visualizations

Signaling Pathway of this compound at the CB2 Receptor

Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase.

Experimental Workflow for CB2 Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound to the CB2 receptor.

Logical Relationship of SAR at the 3-Carbamoyl-2-Pyridone Coredot

S-777469: A Technical Guide to its Interaction with Cannabinoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-777469 is a novel, orally available, and selective cannabinoid receptor 2 (CB2) agonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of pruritus and inflammatory skin conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with cannabinoid receptor signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a comprehensive summary of its quantitative pharmacological data. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and peripheral tissues.[1] Its activation is associated with the modulation of immune responses and inflammation, making it an attractive therapeutic target for a variety of disorders, including chronic pain, inflammation, and autoimmune diseases, without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation.[1]

This compound, a 3-carbamoyl-2-pyridone derivative, has emerged as a potent and selective CB2 agonist.[2][3] It has been shown to have a high binding affinity for the CB2 receptor and exhibits functional agonism, leading to the inhibition of adenylyl cyclase and downstream signaling cascades.[3] Preclinical studies have highlighted its efficacy in rodent models of pruritus and skin inflammation.[4] Furthermore, this compound has completed Phase II clinical trials for the treatment of atopic dermatitis.[5] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Assay Type | Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |

| Human CB2 | This compound | Radioligand Displacement | 36 | >128-fold | [5] |

| Human CB1 | This compound | Radioligand Displacement | >4600 | [5] |

Table 2: In Vitro Functional Activity of this compound (as UOSS77)

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293T expressing human CB2 | pEC₅₀ | 7.4 | [3] |

| β-arrestin-2 Translocation | HEK293T expressing human CB2 | pEC₅₀ | 7.1 | [3] |

Note: In the referenced study, this compound is also referred to as UOSS77. The data indicates that this compound acts as a partial agonist in these assays.

Table 3: In Vivo Efficacy of this compound in a Pruritus Model

| Animal Model | Pruritogen | Route of Administration | Dose (mg/kg) | Inhibition of Scratching (%) | Reference |

| ICR Mice | Compound 48/80 | Oral | 1.0 | 55 | [2] |

| ICR Mice | Compound 48/80 | Oral | 10 | 61 | [2] |

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is primarily coupled to the inhibitory G protein, Gαi.

Caption: this compound activates the CB2 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and modulation of downstream signaling pathways like the MAPK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Assays

This assay determines the binding affinity of a test compound to the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a radioligand displacement binding assay to determine the affinity of this compound for the CB2 receptor.

Protocol:

-

Membrane Preparation: Cell membranes from CHO cells stably expressing the human CB2 receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled CB2 ligand (e.g., [³H]-CP55,940) and a range of concentrations of this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger, following receptor activation.

Protocol:

-

Cell Culture: HEK293T cells co-expressing the human CB2 receptor are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF or a similar detection technology.

-

Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC₅₀) is determined.

This assay directly measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Caption: Workflow for a GTPγS binding assay to measure G-protein activation by this compound.

Protocol:

-

Membrane Preparation: As described for the receptor binding assay.

-

Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP (to regulate basal binding), and varying concentrations of this compound.

-

Separation and Quantification: Similar to the receptor binding assay, bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration, and the radioactivity is counted.

-

Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC₅₀) and the maximal stimulation (Emax) are determined.

In Vivo Assays

This model is used to evaluate the antipruritic activity of a compound.

Protocol:

-

Animals: Male ICR mice are used.

-

Acclimatization: Mice are placed in observation cages for a period of acclimatization before the experiment.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the pruritogen injection.

-

Induction of Itching: Compound 48/80 is injected intradermally into the rostral back of the mice.

-

Observation: The number of scratching bouts directed at the injection site is counted for a defined period (e.g., 60 minutes) after the injection.

-

Data Analysis: The total number of scratches in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

This model is used to assess the anti-inflammatory properties of a compound in a model of contact hypersensitivity.

Protocol:

-

Animals: BALB/c mice are typically used.

-

Sensitization: A solution of DNFB is applied to a shaved area on the abdomen of the mice.

-

Challenge: Several days after sensitization, a lower concentration of DNFB is applied to the ears of the mice.

-

Drug Administration: this compound or vehicle is administered orally at specified times before and/or after the challenge.

-

Measurement of Inflammation: Ear thickness is measured using a caliper before and at various time points after the challenge. The change in ear thickness is an indicator of the inflammatory response.

-

Histological Analysis: Ear tissue can be collected for histological examination to assess cellular infiltration and other signs of inflammation.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the CB2 receptor. As a CB2 agonist, it triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the dissociated G protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]

The anti-inflammatory and antipruritic effects of this compound are believed to be mediated by these signaling events in immune cells and sensory neurons. For instance, activation of CB2 receptors on mast cells can inhibit their degranulation and the release of pro-inflammatory and pruritogenic mediators like histamine. In sensory neurons, CB2 receptor activation can reduce neuronal excitability and the transmission of itch signals.[4] The modulation of cytokine expression by this compound further contributes to its anti-inflammatory properties.

Conclusion

This compound is a well-characterized selective CB2 receptor agonist with a promising therapeutic profile for inflammatory and pruritic conditions. Its high affinity and functional activity at the CB2 receptor, coupled with its oral bioavailability and demonstrated in vivo efficacy, make it a valuable tool for further investigation into the role of the CB2 receptor in health and disease. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate future research and development of this compound and other selective CB2 agonists.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-777,469 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Cannabinoids as Key Regulators of Inflammasome Signaling: A Current Perspective [frontiersin.org]

Preclinical Profile of S-777469: A Selective Cannabinoid CB2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-777469 is a novel, orally bioavailable small molecule that acts as a selective agonist for the cannabinoid type 2 (CB2) receptor. Preclinical investigations have demonstrated its potential as an antipruritic and anti-inflammatory agent. This document provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, in vivo efficacy in rodent models of itch and inflammation, and pharmacokinetic properties. Detailed experimental methodologies are provided for key studies, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki (CB2) | 36 nM | Not Specified | |

| Selectivity | >128-fold | Not Specified | Compared to CB1 receptor |

Table 2: In Vivo Efficacy in Pruritus Models

| Model | Species | Route of Administration | Dose | % Inhibition of Scratching Behavior |

| Compound 48/80-induced scratching | Mice | Oral | 1 mg/kg | 55% |

| Compound 48/80-induced scratching | Mice | Oral | 10 mg/kg | 61% |

| Histamine-induced scratching | Mice | Oral | Not Specified | Significant suppression |

| Substance P-induced scratching | Mice | Oral | Not Specified | Significant suppression |

| Serotonin-induced scratching | Rats | Oral | Not Specified | Significant suppression |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Value |

| Bioavailability | Rats | 50-70% |

| Bioavailability | Dogs | 50-70% |

Experimental Protocols

CB2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the cannabinoid CB2 receptor.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the human cannabinoid CB2 receptor were used.

-

Membrane Preparation: Cell membranes were prepared from the transfected CHO cells.

-

Radioligand: A radiolabeled cannabinoid receptor agonist, such as [3H]CP-55,940, was used.

-

Assay Principle: A competitive binding assay was performed where increasing concentrations of this compound were used to displace the binding of the radioligand to the CB2 receptors in the cell membranes.

-

Incubation: The reaction mixture, containing the cell membranes, radioligand, and this compound, was incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated using vacuum filtration through glass fiber filters.

-

Detection: The amount of radioactivity bound to the filters was quantified using liquid scintillation counting.

-

Data Analysis: The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Compound 48/80-Induced Scratching Behavior in Mice

Objective: To evaluate the in vivo antipruritic efficacy of this compound in a mouse model of non-histaminergic itch.

Methodology:

-

Animals: Male ICR mice were used for this study.

-

Acclimatization: Animals were acclimatized to the experimental environment before the study.

-

Drug Administration: this compound was administered orally (p.o.) at the desired doses (e.g., 1 and 10 mg/kg). A vehicle control group was also included.

-

Induction of Itch: After a specific pretreatment time with this compound or vehicle, mice were intradermally (i.d.) injected with compound 48/80 (a mast cell degranulator) into the rostral back to induce scratching behavior.

-

Behavioral Observation: Immediately after the injection of compound 48/80, the scratching behavior of each mouse was videotaped and observed for a defined period (e.g., 60 minutes).

-

Quantification: The number of scratching bouts was counted by trained observers who were blinded to the treatment groups.

-

Data Analysis: The percentage of inhibition of scratching behavior by this compound was calculated by comparing the mean number of scratches in the drug-treated groups to the vehicle-treated control group. Statistical significance was determined using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: CB2 Receptor Signaling

This compound exerts its effects by acting as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the CB2 receptor is known to initiate a cascade of intracellular signaling events.

Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase and activation of the MAPK pathway, ultimately modulating itch signal transmission.

Experimental Workflow for In Vivo Pruritus Model

The following diagram illustrates the typical workflow for evaluating the antipruritic efficacy of this compound in a mouse model.

S-777469: A Selective Cannabinoid Type 2 Receptor Agonist for the Treatment of Pruritus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on S-777469, a novel, orally available, and selective cannabinoid type 2 (CB2) receptor agonist, for the management of pruritus. This compound has demonstrated significant antipruritic effects in various rodent models by inhibiting itch signal transmission.[1][2][3] This document summarizes the key quantitative data, details the experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its antipruritic effects primarily through the activation of the CB2 receptor.[1][2] This has been demonstrated by its ability to inhibit scratching behavior induced by a variety of pruritogens and the reversal of these effects by a selective CB2 antagonist, SR144528.[1][3] The activation of CB2 receptors on peripheral sensory neurons is believed to inhibit the transmission of itch signals to the central nervous system.[1][2][3] Notably, this compound exhibits a 128-fold selectivity for the CB2 receptor over the CB1 receptor, which suggests a lower potential for central nervous system side effects often associated with non-selective cannabinoids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of pruritus and inflammation.

Table 1: Inhibitory Effects of this compound on Pruritogen-Induced Scratching Behavior in Rodents

| Pruritogen | Animal Model | This compound Dose (mg/kg, p.o.) | Inhibition of Scratching Behavior (%) | Reference |

| Compound 48/80 | ICR Mice | 1.0 | 55 | [4] |

| Compound 48/80 | ICR Mice | 10 | 61 | [4] |

| Histamine (B1213489) | ICR Mice | Not Specified | Significant Suppression | [1] |

| Substance P | ICR Mice | Not Specified | Significant Suppression | [1] |

| Serotonin | F344 Rats | Not Specified | Significant Suppression | [1] |

Table 2: Effect of this compound on Histamine-Induced Peripheral Nerve Firing

| Treatment | Animal Model | Outcome | Reference |

| This compound | ICR Mice | Significant inhibition of histamine-induced peripheral nerve firing | [1][3] |

Table 3: Anti-inflammatory Effects of this compound in Mouse Models

| Inflammation Model | Key Parameters | This compound Effect | Reference |

| DNFB-induced ear swelling | Ear swelling | Significant dose-dependent suppression | [5] |

| Mite antigen-induced dermatitis (NC/Nga mice) | Atopic dermatitis-like skin lesions | Significant alleviation | [5] |

| Mite antigen-induced dermatitis (NC/Nga mice) | Epidermal thickness | Significant reduction | [5] |

| Mite antigen-induced dermatitis (NC/Nga mice) | Mast cell infiltration | Significant reduction in number | [5] |

| Mite antigen-induced dermatitis (NC/Nga mice) | Eosinophil accumulation | Inhibition | [5] |

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

Pruritogen-Induced Scratching Behavior Studies

-

Animals: Male ICR mice or female F344 rats were used.[2]

-

Acclimation: Animals were housed under controlled conditions with a 12-hour light/dark cycle and had free access to food and water.

-

Drug Administration: this compound was administered orally (p.o.). The vehicle used was likely a suspension or solution suitable for oral gavage.

-

Induction of Itch:

-

Behavioral Observation: Immediately after the pruritogen injection, the animals were placed in observation cages. The number of scratching bouts directed at the injection site was counted for a defined period (e.g., 60 minutes).[6]

-

Antagonism Studies: To confirm the role of the CB2 receptor, a selective CB2 antagonist (SR144528) was administered prior to this compound and the pruritogen.[1]

Histamine-Induced Peripheral Nerve Firing Assay

-

Animal Preparation: ICR mice were anesthetized.

-

Nerve Dissection and Recording: The sensory nerve innervating the skin of the rostral back was dissected and placed on a recording electrode.

-

Histamine Application: Histamine was applied topically or injected intradermally into the receptive field of the recorded nerve.

-

This compound Administration: this compound was administered systemically (e.g., intravenously or orally) before or after histamine application.

-

Data Analysis: The frequency of action potentials (nerve firing) was recorded and analyzed before and after drug administration to determine the inhibitory effect of this compound.

Mouse Models of Skin Inflammation

-

DNFB-Induced Ear Swelling:

-

Sensitization: Mice were sensitized by applying a solution of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) to the shaved abdomen.

-

Challenge: Several days later, a lower concentration of DNFB was applied to the ear to elicit an inflammatory response.

-

This compound Treatment: this compound was administered orally before the ear challenge.

-

Measurement: Ear thickness was measured using a caliper at various time points after the challenge to quantify the degree of swelling and inflammation.

-

-

Mite Antigen-Induced Dermatitis:

-

Model Induction: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions, were repeatedly exposed to a mite antigen extract.

-

This compound Treatment: this compound was administered orally over the course of the study.

-

Evaluation: Skin lesions were scored based on their severity. At the end of the study, skin biopsies were taken for histological analysis to assess epidermal thickness, and infiltration of mast cells and eosinophils.[5]

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in pruritus.

Experimental Workflow

Caption: Generalized experimental workflows for preclinical evaluation of this compound.

Logical Relationship

Caption: Logical relationship of this compound's mechanism to its therapeutic effect.

References

- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. karger.com [karger.com]

- 4. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pruritus-associated response mediated by cutaneous histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-777469 in Dermatitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-777469 is a novel, orally available, and selective cannabinoid type 2 (CB2) receptor agonist that has demonstrated significant potential in the preclinical management of dermatitis through its dual action on pruritus and inflammation.[1][2] Developed by Shionogi, this small molecule has been investigated in a variety of rodent models of dermatitis, where it has shown efficacy in reducing itch-associated scratching behavior and alleviating skin inflammation.[1][3] These findings are attributed to its mechanism of action, which involves the activation of CB2 receptors, primarily expressed on immune cells, leading to the modulation of inflammatory responses and inhibition of itch signal transmission.[4][5][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound in various dermatitis models, details the experimental protocols used in these studies, and illustrates the key signaling pathways and experimental workflows. Although development was not continued beyond Phase II clinical trials, the preclinical data for this compound provides a valuable case study for the therapeutic targeting of the CB2 receptor in dermatological conditions.

Mechanism of Action: CB2 Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating the CB2 receptor.[2] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including mast cells, B cells, T cells, and macrophages.[5][6] Its activation is associated with immunomodulatory and anti-inflammatory effects.[4][5][6][7]

Upon activation by an agonist like this compound, the CB2 receptor initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence various cellular processes, including cytokine production and immune cell migration.[4]

These signaling events ultimately result in the downregulation of pro-inflammatory cytokine production and a reduction in the activity and migration of immune cells to the site of inflammation, thereby alleviating the inflammatory symptoms of dermatitis.[4][8] Furthermore, this compound has been shown to directly inhibit itch signal transmission in peripheral nerves.[1]

References

- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 5. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S-777469 in Modulating Mast Cell Infiltration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of S-777469 and its effects on mast cell infiltration, drawing from preclinical research. This compound is identified as a novel, orally available agonist for the cannabinoid type 2 (CB2) receptor with a binding affinity (Ki) of 36 nM.[1] Research has primarily focused on its potential as an anti-inflammatory and antipruritic agent, with significant findings related to its interaction with mast cells.

Core Mechanism of Action

This compound exerts its effects by selectively agonizing the CB2 receptor.[1][2][3][4][5] In the context of skin inflammation, this agonism has been shown to inhibit inflammatory responses. Studies suggest that this compound blocks the activities of 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous CB2 ligand, which is found in increased levels in inflamed skin lesions.[2][3] By activating the CB2 receptor, this compound is thought to interfere with the signaling cascades that promote the infiltration and activation of immune cells, including mast cells, at sites of inflammation.

Quantitative Analysis of this compound's Effect on Mast Cell Infiltration

Preclinical studies in mouse models of atopic dermatitis have demonstrated the efficacy of this compound in reducing mast cell infiltration in skin lesions. Histological analyses have confirmed a significant reduction in the number of infiltrating mast cells following treatment with this compound.[2][3]

| Study Model | Treatment | Key Finding | Reference |